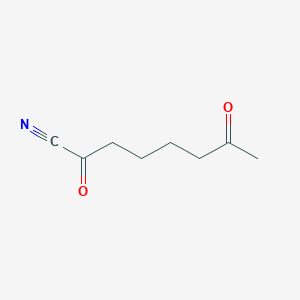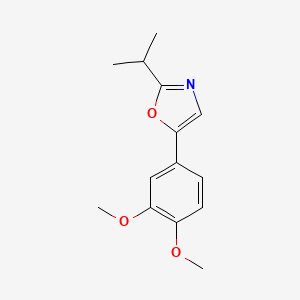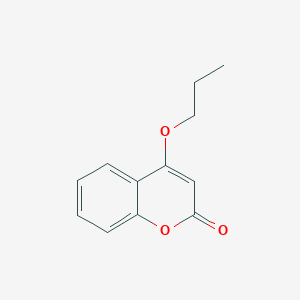![molecular formula C15H26O B14353700 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol CAS No. 90165-84-7](/img/no-structure.png)
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[3.1.1]heptane ring system with a dimethyl substitution, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps, such as hydroxylation and alkylation, introduce the hex-4-en-3-ol moiety. Reaction conditions often include the use of catalysts, such as Lewis acids, and specific solvents to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hex-4-en-3-ol moiety can be reduced to form saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethylbicyclo[3.1.1]heptan-2-ylmethanethiol: Similar bicyclic structure but with a thiol group instead of a hydroxyl group.
6,6-Dimethylbicyclo[3.1.1]heptan-2-one: Contains a ketone group instead of a hydroxyl group.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Similar structure with a methylene group.
Uniqueness
6-(6,6-Dimethylbicyclo[311]heptan-2-yl)hex-4-en-3-ol is unique due to its combination of a bicyclic core with a hex-4-en-3-ol moiety
Eigenschaften
| 90165-84-7 | |
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
6-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)hex-4-en-3-ol |
InChI |
InChI=1S/C15H26O/c1-4-13(16)7-5-6-11-8-9-12-10-14(11)15(12,2)3/h5,7,11-14,16H,4,6,8-10H2,1-3H3 |
InChI-Schlüssel |
JJEDHOJMPIZRPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=CCC1CCC2CC1C2(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)





